

Deoxo-Fluor as a DAST Alternative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bis(2-methoxyethyl)aminosulfur trifluoride

Cat. No.: B151604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Imperative for a DAST Alternative: Safety and Stability Concerns

For many years, DAST was the reagent of choice for deoxofluorination reactions, which are crucial for synthesizing organofluorine compounds for the pharmaceutical and agrochemical industries.^{[1][2]} However, the utility of DAST is significantly undermined by its inherent thermal instability.^{[3][4]} DAST is known to undergo rapid, exothermic decomposition at elevated temperatures, posing a significant explosion risk, especially during scale-up operations.^{[3][5]} This hazardous nature has prompted the development of safer alternatives.^{[3][6]}

Deoxo-Fluor: A Superior and Safer Deoxyfluorinating Agent

Deoxo-Fluor, also known as BAST, has emerged as a preferred alternative to DAST, primarily due to its enhanced thermal stability.^{[1][7]} This increased stability is attributed to the conformational rigidity provided by the coordination of the alkoxy groups with the electron-deficient sulfur atom.^[1]

Key Advantages of Deoxo-Fluor:

- Enhanced Safety: Deoxo-Fluor is significantly more thermally robust than DAST, reducing the risk of uncontrolled decomposition.[1][7] While both have a decomposition temperature of around 140°C, DAST degrades more rapidly and with a greater release of heat.[3]
- Wider Reaction Window: The improved thermal stability allows for reactions to be conducted at higher temperatures, which can lead to faster reaction rates and improved yields.[7]
- Greater Process Control: Its predictable behavior enables better management of reaction parameters, which is critical for scaling up reactions.[7]
- Superior Performance: In many cases, Deoxo-Fluor provides superior performance compared to DAST, offering better yields and selectivity.[1][8]

Table 1: Comparative Data of Deoxo-Fluor and DAST

Feature	Deoxo-Fluor	DAST
Full Name	[Bis(2-methoxyethyl)amino]sulfur trifluoride	Diethylaminosulfur trifluoride
CAS Number	202289-38-1	38078-09-0
Molecular Weight	221.24 g/mol	161.19 g/mol
Appearance	Clear yellow liquid	Colorless to yellow liquid
Decomposition Temp.	~140 °C	~140 °C (more rapid)
Key Hazard	Corrosive, Water-Reactive	Explosive, Corrosive, Water-Reactive

Reaction Scope and Versatility

Deoxo-Fluor is a versatile reagent with a broad range of applications in organic synthesis:[7][8][9]

- Conversion of alcohols to alkyl fluorides.[8]
- Transformation of aldehydes and ketones to gem-difluorides.[8][10]

- Conversion of carboxylic acids to trifluoromethyl derivatives or acyl fluorides.[8][10] The resulting acyl fluorides can be used in one-pot transformations to generate amides, including Weinreb amides and peptides.[11]

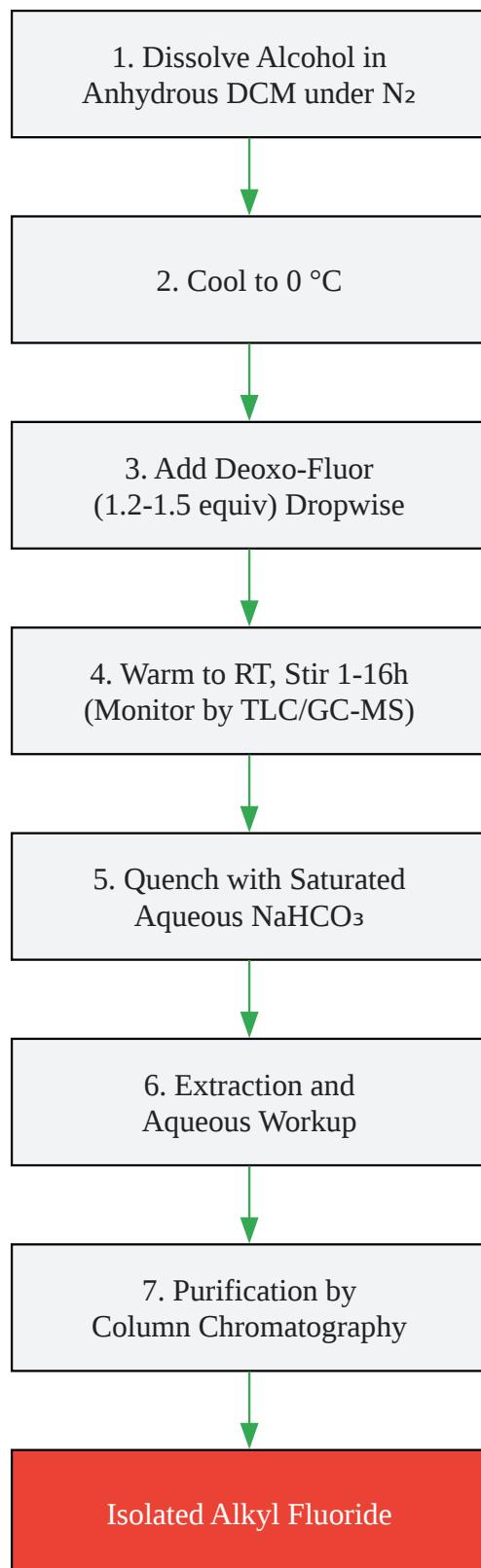
The deoxyfluorination of alcohols with Deoxo-Fluor is generally believed to proceed through an SN2-type mechanism.[12][13] This involves the activation of the hydroxyl group, followed by a nucleophilic attack by a fluoride ion, leading to an inversion of stereochemistry.[13]

Caption: General reaction mechanism for alcohol fluorination using Deoxo-Fluor.

Experimental Protocols & Workflows

Below is a general protocol for the deoxyfluorination of an alcohol using Deoxo-Fluor. Note that optimization for specific substrates may be necessary.

General Experimental Protocol for Alcohol Fluorination


Materials:

- Alcohol (1.0 equiv)
- Deoxo-Fluor (1.2-1.5 equiv)
- Anhydrous dichloromethane (DCM)
- Nitrogen or Argon atmosphere
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add Deoxo-Fluor dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.

- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography.[[12](#)]

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for alcohol deoxyfluorination.

Safety, Handling, and Storage

While Deoxo-Fluor is more stable than DAST, it is still a reactive chemical that requires careful handling.

- **Handling:** Always handle Deoxo-Fluor in a well-ventilated fume hood.[14][15] It is volatile and a respiratory hazard.[14] It reacts violently with water, generating toxic and corrosive hydrogen fluoride (HF) gas.[3][9] Therefore, it must be handled in a dry, inert atmosphere.[9]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[16]
- **Storage:** Store Deoxo-Fluor in a cool, dry, well-ventilated area between 2-8 °C.[15] It is moisture-sensitive and should be stored under an inert gas.[15] Do not store in glass containers.[15]
- **Spills and Waste Disposal:** In case of a spill, evacuate the area and remove all ignition sources.[16] Do not flush into surface water.[16] Dispose of all chemical waste according to local regulations.

Conclusion

Deoxo-Fluor stands out as a superior deoxyfluorinating agent, offering a significantly improved safety profile and, in many instances, better performance than DAST. Its versatility in converting various functional groups makes it an invaluable tool in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical sectors. By adhering to the outlined protocols and safety measures, researchers can effectively and safely harness the capabilities of Deoxo-Fluor in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST).
- Organic Chemistry Portal. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride**: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.
- Benchchem. (n.d.). A Head-to-Head Battle of Fluorination Reagents: XtalFluor-M vs. Deoxo-Fluor in Alcohol Deoxyfluorination.
- Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides.
- National Institutes of Health. (n.d.). Aminodifluorosulfonium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.
- Merck Millipore. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor®).
- Enamine. (n.d.). Deoxofluor.
- Synquest Labs. (n.d.). **Bis(2-methoxyethyl)aminosulfur trifluoride**.
- ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
- SCI. (n.d.). Simpler fluorine chemistry.
- ACS Publications. (2010). Aminodifluorosulfonium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. *The Journal of Organic Chemistry*.
- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Deoxo-Fluor.
- American Chemical Society. (2010). Aminodifluorosulfonium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
- ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- Common Organic Chemistry. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor).
- CymitQuimica. (n.d.). CAS 202289-38-1: Deoxo-Fluor.
- ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols.
- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
- Thieme. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. *Synthesis*, 57, 1517–1541.
- ResearchGate. (n.d.). Deoxo-Fluor [**Bis(2-methoxyethyl)aminosulfur Trifluoride**]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF.
- National Institutes of Health. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™.
- Sigma-Aldrich. (n.d.). **Bis(2-methoxyethyl)aminosulfur Trifluoride** (Deoxo-Fluor®).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Aminodifluorosulfonium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Deoxofluor - Enamine [enamine.net]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Deoxo-Fluor as a DAST Alternative: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151604#deoxo-fluor-as-a-dast-alternative\]](https://www.benchchem.com/product/b151604#deoxo-fluor-as-a-dast-alternative)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com